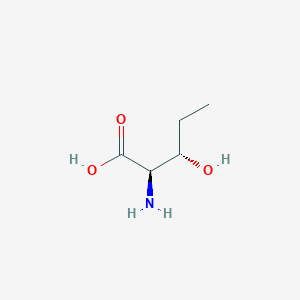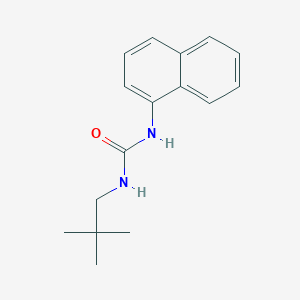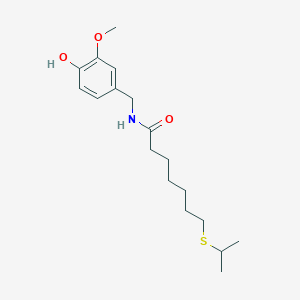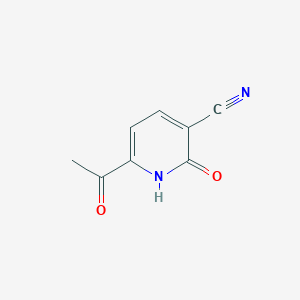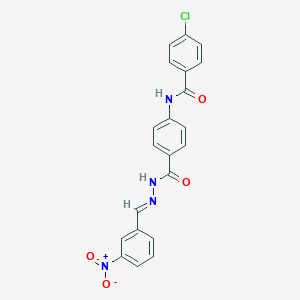
p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide, also known as p-Cl-PB-Hydrazone, is a chemical compound with potential applications in scientific research. This compound is a hydrazone derivative of p-chlorobenzoyl chloride and 2-m-nitrobenzylidenehydrazinecarboxylic acid.
Wirkmechanismus
The mechanism of action of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone is not fully understood, but it is thought to involve the inhibition of cellular respiration. This compound has been shown to decrease the oxygen consumption rate of cancer cells, leading to a reduction in ATP production and ultimately cell death. Additionally, p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone has been shown to induce apoptosis in cancer cells, further contributing to its anticancer activity.
Biochemische Und Physiologische Effekte
P-Cl-PB-Hydrazone has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory properties and to inhibit the production of reactive oxygen species. Additionally, p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone has been shown to decrease the expression of certain genes involved in cancer progression, suggesting that it may have a broader role in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone is its relatively low toxicity compared to other anticancer agents. This compound has been shown to have a high therapeutic index, meaning that it is effective at killing cancer cells while sparing normal cells. Additionally, p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone is relatively easy to synthesize and can be obtained in reasonable yields.
One limitation of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone is its poor solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which could make it difficult to optimize its use in cancer therapy.
Zukünftige Richtungen
There are a number of potential future directions for research on p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone. One area of interest is the development of more water-soluble derivatives of this compound, which could improve its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone and to optimize its use in cancer therapy. Finally, there is potential for the development of new antibiotics based on the antibacterial and antifungal properties of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone.
Synthesemethoden
The synthesis of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone involves the reaction of p-chlorobenzoyl chloride with 2-m-nitrobenzylidenehydrazinecarboxylic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acid to obtain the final product. The yield of the reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
P-Cl-PB-Hydrazone has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. Additionally, p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
100278-42-0 |
|---|---|
Produktname |
p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide |
Molekularformel |
C21H15ClN4O4 |
Molekulargewicht |
422.8 g/mol |
IUPAC-Name |
4-[(4-chlorobenzoyl)amino]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H15ClN4O4/c22-17-8-4-15(5-9-17)20(27)24-18-10-6-16(7-11-18)21(28)25-23-13-14-2-1-3-19(12-14)26(29)30/h1-13H,(H,24,27)(H,25,28)/b23-13+ |
InChI-Schlüssel |
FPJNBWBCPRPJTP-YDZHTSKRSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Synonyme |
p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



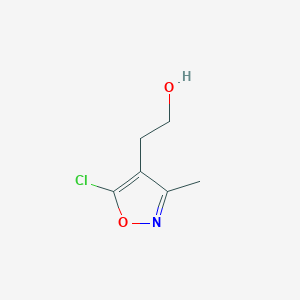
![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)

